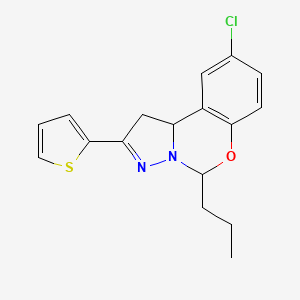![molecular formula C30H27N3OS B11983558 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11983558.png)
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, and a thioether linkage to a diphenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones, followed by cyclization.
Substitution Reactions: The tert-butyl, cyano, and phenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under controlled conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with diphenylacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and membrane integrity.
類似化合物との比較
Similar Compounds
- **2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- **ETHYL 2-({2-[(6-TERT-BUTYL-3-CYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]PROPANOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide is unique due to its specific substitution pattern and the presence of both a thioether and an acetamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C30H27N3OS |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H27N3OS/c1-30(2,3)27-19-25(22-13-7-4-8-14-22)26(20-31)29(32-27)35-21-28(34)33(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-19H,21H2,1-3H3 |
InChIキー |
YFFPURWJTQQHTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-acetyl-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B11983475.png)

![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983480.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11983488.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11983502.png)
![N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B11983509.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11983519.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11983530.png)
![N'~1~,N'~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide](/img/structure/B11983535.png)
![methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11983545.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983553.png)

